molecular formula C8H13I B1523369 2-(Iodomethyl)bicyclo[2.2.1]heptane CAS No. 858018-16-3

2-(Iodomethyl)bicyclo[2.2.1]heptane

Cat. No.: B1523369
CAS No.: 858018-16-3
M. Wt: 236.09 g/mol
InChI Key: CVFNHQHHCQFJDT-UHFFFAOYSA-N
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Description

The bicyclo[2.2.1]heptane scaffold, commonly known as norbornane, is a structurally rigid bicyclic framework that serves as a privileged motif in medicinal chemistry and asymmetric synthesis . This scaffold is integral to bioactive natural products (e.g., camphor, sordarins) and drug candidates like LMV-601 and AMG 221 due to its conformational stability and ability to modulate pharmacokinetic properties .

2-(Iodomethyl)bicyclo[2.2.1]heptane is a halogenated derivative where an iodomethyl group is appended to the bridgehead carbon (position 2). The iodine atom introduces significant steric bulk and polarizability, making this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for radiopharmaceuticals.

Properties

IUPAC Name

2-(iodomethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFNHQHHCQFJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704420
Record name 2-(Iodomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858018-16-3
Record name 2-(Iodomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(Iodomethyl)bicyclo[2.2.1]heptane is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the presence of an iodomethyl group. Its molecular formula is C7H11IC_7H_{11}I, and it is classified under the bicyclo[2.2.1]heptane derivatives.

Biological Activity Overview

Research indicates that compounds similar to 2-(iodomethyl)bicyclo[2.2.1]heptane exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific biological effects of this compound are still being elucidated.

  • Target Interactions : Similar compounds have been known to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
  • Biochemical Pathways : The compound may influence metabolic pathways through interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation.

Case Studies

  • Genotoxic Effects : A study on related bicyclic compounds demonstrated that they could induce genotoxic responses in bacterial cells, leading to an SOS response without exhibiting alkylating effects. This suggests potential for DNA damage under certain conditions, which may be relevant for understanding the safety profile of 2-(iodomethyl)bicyclo[2.2.1]heptane .
  • Pharmacological Potential : Investigations into related compounds have shown promise in various therapeutic contexts, including as analgesics or anti-inflammatory agents through their interaction with histamine receptors and sigma receptors .

Pharmacokinetics

The pharmacokinetic profile of 2-(iodomethyl)bicyclo[2.2.1]heptane has not been extensively studied; however, its structural characteristics suggest that it may exhibit moderate solubility and bioavailability, influenced by the presence of the iodomethyl group.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
2-(Iodomethyl)bicyclo[2.2.1]heptaneAntimicrobial, AnticancerInteraction with cellular receptors
2,2'-bis(bicyclo[2.2.1]heptane)Genotoxic effectsInduction of SOS response
Ethyl[1-(pyridin-4-yl)propyl]amineAnalgesic, Anti-inflammatoryAntagonism at histamine receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[2.2.1]heptane core accommodates diverse substituents, influencing reactivity, stability, and biological activity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications References
2-(Bromomethyl)bicyclo[2.2.1]heptane C₈H₁₃Br 189.096 Bromomethyl Higher reactivity in SN2 reactions vs. iodine analog; used in alkylation
2-(Chloromethyl)bicyclo[2.2.1]heptane C₈H₁₃Cl 160.64 Chloromethyl Lower molecular weight; cheaper halogen source
2-Azabicyclo[2.2.1]heptane C₆H₁₁N 97.16 Nitrogen bridgehead Bioactive scaffold for CNS drug candidates
2-Formylbicyclo[2.2.1]heptane C₈H₁₂O 124.18 Aldehyde Intermediate for chiral ligands or catalysts
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane C₉H₁₂F₂ 158.19 Difluorovinyl Fluorinated analog with potential in materials science
7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane (Fenchene) C₁₀H₁₆ 136.23 Methylene + dimethyl Fragrance component; volatile terpene

Commercial Availability and Cost

  • Halogenated Derivatives : Bromo and chloro analogs are commercially available at lower costs (e.g., 2-(Bromomethyl)bicyclo[2.2.1]heptane at ~$245/100mg), whereas iodinated variants are rarer and likely more expensive due to iodine’s scarcity .
  • Specialized Derivatives : Azabicyclo and carboxylate derivatives (e.g., methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate) are priced higher (~$280–585/100mg) due to synthetic complexity .

Preparation Methods

Halogenation of Methyl-Substituted Bicyclo[2.2.1]heptane

One approach involves the selective halogenation of a methyl group attached to the bicyclo[2.2.1]heptane ring. This can be achieved by radical halogenation using iodine or iodine-containing reagents under controlled conditions. However, direct iodination often requires the presence of radical initiators or specific catalysts to avoid overreaction or side products.

Conversion from Hydroxymethyl Precursors

A more controlled method is the preparation of 2-(iodomethyl)bicyclo[2.2.1]heptane via substitution of a hydroxymethyl precursor. The typical sequence involves:

  • Preparation of 2-(hydroxymethyl)bicyclo[2.2.1]heptane by reduction of the corresponding aldehyde or carboxylic acid derivative.
  • Conversion of the hydroxyl group to a good leaving group such as a tosylate or mesylate.
  • Nucleophilic substitution of the leaving group by iodide ion (e.g., using sodium iodide in acetone) to yield the iodomethyl derivative.

This approach offers better regio- and stereochemical control and is widely used in the synthesis of halomethyl bicyclic compounds.

Organometallic Intermediate Routes

According to a detailed patent (US4091020A), organometallic reagents such as Grignard reagents derived from bicyclo[2.2.1]heptane halides can be used to introduce various substituents. In this context, the preparation of 2-(iodomethyl)bicyclo[2.2.1]heptane may involve:

  • Formation of a Grignard reagent from a bromomethyl or chloromethyl bicyclo[2.2.1]heptane precursor.
  • Subsequent reaction with iodine or iodine-containing electrophiles to install the iodomethyl group.

This method requires anhydrous conditions, inert atmosphere, and controlled temperatures to prevent side reactions.

Representative Synthetic Procedure (From Patent US4091020A)

A typical synthetic sequence adapted from the patent involves:

Step Reagents/Conditions Description
1 Bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride in anhydrous benzene, reflux for 10 min Preparation of acid chloride intermediate
2 Sodium hydride in anhydrous benzene, stirring at 80°C until H2 evolution ceases Formation of sodio derivative of malonate ester
3 Addition of acid chloride to sodio derivative, reflux Formation of ketone intermediate
4 Treatment with p-toluene sulfonic acid and acetic anhydride, reflux Cyclization and dehydration steps
5 Hydrogenation with 5% Pd/C under 50 psi H2 at 25°C Saturation of double bonds if present
6 Purification by fractional distillation under reduced pressure Isolation of pure bicyclic intermediate
7 Bubbling HCl gas into methanol solution of the intermediate, evaporation, recrystallization Conversion to iodomethyl derivative

This sequence highlights the use of acid chlorides, malonate derivatives, and hydrogenation steps leading to bicyclo[2.2.1]heptane derivatives that can be functionalized further to the iodomethyl compound.

Analytical and Purification Techniques

These techniques ensure high purity and characterization of the 2-(iodomethyl)bicyclo[2.2.1]heptane product.

Research Findings and Notes

  • The isomeric composition (exo vs endo) of bicycloheptane derivatives can vary depending on reaction conditions such as temperature, solvent, and substituent nature. However, strict control over isomer ratios is often unnecessary for practical applications.
  • The use of transition metal catalysts (e.g., iron powder) and specific reagents (e.g., p-toluene sulfonic acid) facilitates key transformations in the synthetic route.
  • The preparation methods require careful control of moisture and oxygen to avoid side reactions, especially when organometallic reagents are involved.
  • While direct iodination methods are less common, nucleophilic substitution of activated hydroxymethyl groups with iodide is a reliable and widely used approach.

Summary Table of Preparation Methods

Method Category Key Steps/Conditions Advantages Limitations
Halogenation of methyl groups Radical iodination with iodine and initiators Direct method Risk of over-halogenation, side products
Hydroxymethyl substitution Hydroxyl activation (tosylate/mesylate) + NaI Good regio- and stereocontrol Requires multi-step precursor preparation
Organometallic intermediates Grignard formation + reaction with iodine Versatile for further functionalization Requires inert, anhydrous conditions

Q & A

Q. What synthetic methodologies are commonly employed to introduce substituents (e.g., iodomethyl groups) to the bicyclo[2.2.1]heptane framework?

The iodomethyl group can be introduced via cycloaddition reactions or alkylation strategies. For example, formal [4 + 2] cycloadditions using transition-metal catalysts enable functionalization of the bicyclic core . Additionally, reactions with trimethylsulfonium iodide under controlled conditions (e.g., zinc-acetic acid systems) facilitate substituent addition, as demonstrated in analogous bicyclo[3.2.0]heptane syntheses . Key parameters include temperature (20–80°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., chiral ligands for stereocontrol).

Q. How are stereochemical descriptors (exo/endo) determined for 2-(Iodomethyl)bicyclo[2.2.1]heptane derivatives, and why are they critical?

Stereochemical assignments rely on NMR spectroscopy and X-ray crystallography. For instance, ¹H NMR coupling constants differentiate exo and endo isomers due to distinct spatial arrangements of substituents. In exo configurations, the iodomethyl group projects outward, leading to characteristic NOE correlations between axial protons . Computational tools (e.g., DFT calculations) complement experimental data to resolve ambiguities. Stereochemistry impacts reactivity (e.g., ring-opening kinetics) and biological interactions (e.g., binding affinity) .

Q. What spectroscopic and chromatographic techniques validate the purity and structure of bicyclo[2.2.1]heptane derivatives?

  • GC-MS : Identifies volatile derivatives by comparing retention indices and fragmentation patterns with databases (e.g., NIST) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and stereochemistry via chemical shifts and coupling constants (e.g., exo vs. endo protons) .
  • HRMS : Validates molecular formula accuracy (e.g., ±0.001 Da mass error) .
  • IR : Detects functional groups (e.g., C-I stretches at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(Iodomethyl)bicyclo[2.2.1]heptane be achieved for drug discovery applications?

Chiral auxiliaries (e.g., bornane sulcam) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) enable enantioselective cycloadditions. For example, a [4 + 2] reaction with a chiral ligand yields >90% enantiomeric excess (ee) in camphor-derived systems . Reaction optimization includes solvent screening (e.g., toluene for rigidity), temperature gradients, and catalyst loading (1–5 mol%). Enantiopurity is confirmed via chiral HPLC or polarimetry .

Q. What computational approaches predict the thermodynamic stability and reactivity of iodomethyl-substituted bicyclo[2.2.1]heptanes?

  • DFT Calculations : Assess bond dissociation energies (BDEs) to predict regioselective reactivity (e.g., C-I bond stability) .
  • Molecular Dynamics (MD) : Simulates conformational flexibility and solvent interactions (e.g., hydrophobic core behavior in aqueous media) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) for crystal engineering .

Q. How does the rigid bicyclo[2.2.1]heptane core influence pharmacological properties, such as target binding or metabolic stability?

The core’s rigidity reduces entropic penalties during protein binding, enhancing affinity (e.g., AMG 221 drug candidate) . Substituent orientation (exo/endo) modulates logP values: iodomethyl groups in exo positions increase hydrophobicity (logP +0.5), affecting membrane permeability . Metabolic stability is evaluated via cytochrome P450 assays, with bicyclic frameworks showing resistance to oxidative degradation compared to linear analogs .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral catalysts or auxiliaries to avoid racemization during iodomethylation .
  • Stability Screening : Monitor thermal decomposition via TGA (e.g., >150°C degradation onset) .
  • Biological Assays : Prioritize derivatives with logP 1–3 for balanced solubility and permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)bicyclo[2.2.1]heptane
Reactant of Route 2
2-(Iodomethyl)bicyclo[2.2.1]heptane

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